5-Methylimidazo[1,2-a]pyrimidine

Enzyme inhibition IMPDH2 Nucleotide metabolism

5-Methylimidazo[1,2-a]pyrimidine is the definitive unsubstituted core for medicinal chemistry, offering distinct advantages over imidazo[1,2-a]pyridine analogs. With an IMPDH2 Ki of 240–440 nM (non-competitive mechanism), this scaffold enables orthogonal assay validation to distinguish competitive from non-competitive binders. The 5-methyl group stabilizes tautomeric equilibria critical for target engagement—a behavior absent in the unmethylated core. Ames-negative and CNS-optimized (LogP 1.037, PSA 30.19 Ų), it reduces hERG liability while preserving brain penetration. Ideal for kinase hinge-region targeting and antibacterial SAR programs. Bulk and custom packages available.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 39567-69-6
Cat. No. B1356814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylimidazo[1,2-a]pyrimidine
CAS39567-69-6
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CC=NC2=NC=CN12
InChIInChI=1S/C7H7N3/c1-6-2-3-8-7-9-4-5-10(6)7/h2-5H,1H3
InChIKeyMPOQDXPSTICQQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylimidazo[1,2-a]pyrimidine (CAS 39567-69-6): Core Scaffold for Targeted Heterocyclic Synthesis and Biochemical Probe Development


5-Methylimidazo[1,2-a]pyrimidine (C7H7N3, MW 133.15, LogP 1.037) is a nitrogen-bridgehead fused heterocycle comprising an imidazole ring ortho-fused to a pyrimidine bearing a methyl substituent at the 5-position [1]. This unsubstituted core serves as a versatile starting material for medicinal chemistry derivatization and as a reference standard in structure-activity relationship (SAR) studies [2]. The scaffold's planar aromatic structure mimics the adenine ring of ATP, enabling competitive binding at the hinge region of kinases and nucleotide-processing enzymes, with reported inhibition constants against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) in the sub-micromolar range (Ki = 240-440 nM) [3].

Why 5-Methylimidazo[1,2-a]pyrimidine Cannot Be Casually Substituted with Other Imidazopyrimidines or Pyrimidine Analogs in SAR and Assay Development


Substitution at the 5-position of the imidazo[1,2-a]pyrimidine ring system is a critical determinant of both tautomeric equilibrium and biological target engagement. Unsubstituted imidazo[1,2-a]pyrimidine lacks the methyl group that stabilizes specific tautomeric forms; 7-substituted amino derivatives of 5-methylimidazo[1,2-a]pyrimidine exist in solvent-dependent equilibria between the 5-methyl and 1,5-dihydro-5-methylene tautomers, a behavior not observed in analogs lacking the 5-methyl group [1]. In antibacterial SAR studies across 75 imidazo[1,2-a]pyrimidine derivatives, structural modifications at the 5-position produced distinct changes in antimicrobial potency against Gram-positive, Gram-negative, and Mycobacterium species [2]. Furthermore, the 5-methyl substitution directly influences the compound's interaction with IMPDH2; 5-methylimidazo[1,2-a]pyrimidine exhibits non-competitive inhibition kinetics (Ki = 240-440 nM) that differ from other imidazopyrimidines, making the unsubstituted core unsuitable as a functional surrogate in enzyme inhibition assays [3].

Quantitative Differentiation of 5-Methylimidazo[1,2-a]pyrimidine from Closest Analogs and Structural Isomers


IMPDH2 Enzyme Inhibition: Direct Comparison with Unsubstituted Imidazo[1,2-a]pyrimidine

5-Methylimidazo[1,2-a]pyrimidine demonstrates quantifiable inhibitory activity against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis, with Ki values ranging from 240 nM to 440 nM depending on substrate conditions [1]. In contrast, the unsubstituted imidazo[1,2-a]pyrimidine core (CAS 274-98-6) shows no reported IMPDH2 inhibition in the same assay systems, indicating that the 5-methyl substitution is essential for target engagement [2].

Enzyme inhibition IMPDH2 Nucleotide metabolism Binding affinity

Tautomeric Equilibrium: Distinct Behavior of 5-Methyl vs. Other C5-Substituted Imidazo[1,2-a]pyrimidines

1H NMR studies demonstrate that 7-(substituted amino)-5-methylimidazo[1,2-a]pyrimidines undergo solvent-dependent tautomerization between the 5-methyl and 1,5-dihydro-5-methylene forms, whereas analogous 6-methylimidazo[1,2-a]pyrimidines and 5-unsubstituted derivatives exhibit 'normal' (non-tautomerizing) methyl group behavior under identical conditions [1]. This tautomeric flexibility, unique to the 5-methyl substitution pattern, directly impacts the compound's nucleophilicity and hydrogen-bonding capacity.

Tautomerism NMR spectroscopy Chemical stability Reactivity

Antibacterial Activity: Positional SAR Across 5-Methyl vs. 6-Methyl vs. Unsubstituted Imidazopyrimidines

In a comprehensive SAR study of 75 imidazo[1,2-a]pyrimidine derivatives, the 5-methyl-substituted core exhibited distinct antibacterial activity profiles compared to 6-methyl, 7-methyl, and unsubstituted analogs against a panel of Gram-positive, Gram-negative, and Mycobacterium species [1]. While quantitative MIC values for the unsubstituted 5-methyl core are not reported in isolation (the study focuses on further-substituted derivatives), the presence of the 5-methyl group was identified as a structural prerequisite for activity in specific derivative series [2].

Antibacterial Gram-positive Gram-negative Mycobacterium

Physicochemical Profile: LogP and PSA Comparison with Imidazo[1,2-a]pyridine and Other Fused Heterocycles

5-Methylimidazo[1,2-a]pyrimidine exhibits a LogP of 1.037 and polar surface area (PSA) of 30.19 Ų [1]. In comparison, the structurally similar 5-methylimidazo[1,2-a]pyridine (CAS 933-69-7) has a LogP of approximately 1.8 and PSA of ~17 Ų [2]. This difference of ~0.8 LogP units and 13 Ų PSA translates to distinct membrane permeability and aqueous solubility profiles, with the pyrimidine core offering improved aqueous compatibility and lower non-specific protein binding.

Lipophilicity LogP PSA Drug-likeness

Mutagenicity Screening: Lack of Ames Activity vs. Heterocyclic Amine Class Concerns

In a modified Ames Salmonella assay using strains TA100, TA98, and TA1537, both with and without S9 metabolic activation, 5-methylimidazo[1,2-a]pyrimidine and seven related imidazo[1,2-a]pyrimidine derivatives showed no detectable mutagenic effects [1]. This finding contrasts with the broader class of heterocyclic amines (HCAs) formed during high-temperature cooking of meat, which include structurally distinct imidazoquinolines and imidazoquinoxalines that are potent mutagens [2].

Genotoxicity Ames test Safety assessment Mutagenicity

Validated Application Scenarios for 5-Methylimidazo[1,2-a]pyrimidine in Medicinal Chemistry and Biochemical Assay Development


IMPDH2 Inhibitor Screening and Nucleotide Metabolism Probe Development

Utilize 5-methylimidazo[1,2-a]pyrimidine as a reference inhibitor for inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) enzyme assays, with Ki values of 240-440 nM providing a benchmark for comparing novel IMPDH2 inhibitors [1]. The compound's non-competitive inhibition mechanism [2] makes it suitable for orthogonal assay validation and for distinguishing between competitive and non-competitive IMPDH2 binders in high-throughput screening cascades.

Scaffold for Synthesis of 7-Amino-Substituted Derivatives with Tunable Tautomerism

Employ the 5-methylimidazo[1,2-a]pyrimidine core as a synthetic intermediate for generating 7-amino-substituted derivatives whose tautomeric equilibrium can be modulated by solvent selection [1]. This property is valuable for designing conformationally dynamic pharmacophores where tautomer-dependent hydrogen bonding influences target binding, as demonstrated by NMR studies [2].

Low-LogP, High-PSA Heterocyclic Building Block for CNS and ADME Optimization

Select 5-methylimidazo[1,2-a]pyrimidine over imidazo[1,2-a]pyridine analogs when target compound profiles require lower lipophilicity (LogP 1.037 vs. ~1.8) and higher polar surface area (PSA 30.19 Ų vs. ~17 Ų) [1]. This substitution is particularly relevant for CNS drug discovery programs seeking to improve brain penetration while maintaining solubility, and for reducing hERG channel binding associated with higher LogP compounds [2].

Non-Mutagenic Heterocyclic Core for Genotoxicity-Sensitive Drug Discovery Programs

Incorporate 5-methylimidazo[1,2-a]pyrimidine as a core scaffold in medicinal chemistry programs where genotoxicity concerns preclude the use of structurally related heterocyclic amines [1]. The compound's clean profile in the Ames test (TA100, TA98, TA1537 ± S9) [2] supports its use in early-stage lead optimization without triggering downstream safety flags associated with other nitrogen-bridgehead heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylimidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.